Cas no 83647-41-0 (3-bromo-2-methyl-6-nitro-benzaldehyde)

3-bromo-2-methyl-6-nitro-benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 3-bromo-2-methyl-6-nitro-
- 3-BROMO-2-METHYL-6-NITROBENZALDEHYDE
- 3-bromo-2-methyl-6-nitro-benzaldehyde
- MFCD20484700
- IDA64741
- 83647-41-0
- 3-Bromo-2-methyl-6-nitrobenzaldehyde
- 826-712-9
- DTXSID101291350
- DB-088018
- CS-0456088
- EN300-2010258
- SCHEMBL5781709
- Z1486010804
-
- MDL: MFCD20484700
- Inchi: InChI=1S/C8H6BrNO3/c1-5-6(4-11)8(10(12)13)3-2-7(5)9/h2-4H,1H3
- InChI Key: LMQABMOFTGCXHW-UHFFFAOYSA-N
- SMILES: CC1=C(C=O)C(=CC=C1Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.95311Da
- Monoisotopic Mass: 242.95311Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 62.9Ų
3-bromo-2-methyl-6-nitro-benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1242647-100mg |
Benzaldehyde, 3-bromo-2-methyl-6-nitro- |
83647-41-0 | 95% | 100mg |
$355 | 2024-06-06 | |
Enamine | EN300-2010258-1.0g |
3-bromo-2-methyl-6-nitrobenzaldehyde |
83647-41-0 | 95% | 1.0g |
$928.0 | 2023-07-08 | |
Alichem | A010015029-1g |
3-Bromo-2-methyl-6-nitrobenzaldehyde |
83647-41-0 | 97% | 1g |
$1534.70 | 2023-08-31 | |
AstaTech | 54887-0.25/G |
3-BROMO-2-METHYL-6-NITROBENZALDEHYDE |
83647-41-0 | 95% | 0.25g |
$335 | 2023-09-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97699-5G |
3-bromo-2-methyl-6-nitro-benzaldehyde |
83647-41-0 | 95% | 5g |
¥ 7,999.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97699-25G |
3-bromo-2-methyl-6-nitro-benzaldehyde |
83647-41-0 | 95% | 25g |
¥ 25,924.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1242647-1g |
Benzaldehyde, 3-bromo-2-methyl-6-nitro- |
83647-41-0 | 95% | 1g |
$1175 | 2024-06-06 | |
Aaron | AR00IE07-5g |
Benzaldehyde, 3-bromo-2-methyl-6-nitro- |
83647-41-0 | 95% | 5g |
$3727.00 | 2023-12-13 | |
abcr | AB542215-250mg |
3-Bromo-2-methyl-6-nitrobenzaldehyde, 95%; . |
83647-41-0 | 95% | 250mg |
€773.60 | 2025-02-20 | |
Aaron | AR00IE07-2.5g |
Benzaldehyde, 3-bromo-2-methyl-6-nitro- |
83647-41-0 | 95% | 2.5g |
$2527.00 | 2023-12-13 |
3-bromo-2-methyl-6-nitro-benzaldehyde Related Literature
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Additional information on 3-bromo-2-methyl-6-nitro-benzaldehyde
Professional Introduction to 3-bromo-2-methyl-6-nitro-benzaldehyde (CAS No. 83647-41-0)
3-bromo-2-methyl-6-nitro-benzaldehyde is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. With the CAS number 83647-41-0, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a bromine substituent, a methyl group, and a nitro group on a benzaldehyde backbone, make it a versatile building block for medicinal chemists and synthetic organic chemists.
The< strong>3-bromo-2-methyl-6-nitro-benzaldehyde molecule exhibits distinct chemical properties that make it valuable in multiple synthetic pathways. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. Additionally, the methyl and nitro groups introduce steric and electronic effects that can influence the reactivity and selectivity of subsequent transformations.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from aromatic aldehydes. The< strong>3-bromo-2-methyl-6-nitro-benzaldehyde has been explored as a precursor in the synthesis of various pharmacophores targeting different disease mechanisms. For instance, studies have demonstrated its utility in generating compounds with potential antimicrobial and anti-inflammatory properties. The nitro group, in particular, is known to enhance binding affinity to certain biological targets, making it an attractive feature for drug design.
The pharmaceutical industry has shown particular interest in< strong>3-bromo-2-methyl-6-nitro-benzaldehyde due to its role in producing small molecule inhibitors. These inhibitors are being investigated for their efficacy against enzymes involved in cancer progression and metabolic disorders. The bromine substituent provides a handle for further derivatization, enabling the creation of libraries of compounds that can be screened for biological activity. This approach aligns with the growing trend of fragment-based drug discovery, where small molecular fragments are combined to develop lead compounds.
Synthetic methodologies involving< strong>3-bromo-2-methyl-6-nitro-benzaldehyde have been refined to achieve high yields and purity levels. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize reaction conditions. These methods not only improve efficiency but also reduce waste, aligning with the principles of green chemistry. The ability to produce< strong>3-bromo-2-methyl-6-nitro-benzaldehyde in scalable quantities is essential for industrial applications, ensuring that researchers have access to sufficient material for both preclinical and clinical studies.
The< strong>CAS No. 83647-41-0 designation ensures that researchers can reliably identify and purchase this compound from certified suppliers. This standardized classification system is critical for maintaining consistency across different laboratories and ensuring compliance with regulatory standards. As research progresses, the demand for high-quality intermediates like< strong>3-bromo-2-methyl-6-nitro-benzaldehyde is expected to grow, driving innovation in both synthetic chemistry and drug development.
In conclusion, 3-bromo-2-methyl-6-nitro-benzaldehyde represents a significant advancement in chemical synthesis and pharmaceutical innovation. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists seeking to develop new therapeutics. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries will only continue to rise.
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